BTK Inhibitory Potency vs. Patent Analogs
In the Caliper Mobility Shift Assay, 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (US 2024/0083900 A1, Example 99) demonstrated an IC₅₀ of 1 nM against human BTK [1]. This potency is orders of magnitude greater than the general class of pyrido[2,3-d]pyrimidine-2,4-diones, which typically show PDE4 inhibitory activity in the micromolar range (e.g., compound 5l IC₅₀ = 0.28 µM against PDE4) or eEF-2K inhibition with IC₅₀ values often exceeding 10 µM [2]. The presence of single-digit nanomolar BTK potency is contingent upon the specific 4-methoxyphenyl and 2-methoxyethyl substitution pattern.
| Evidence Dimension | BTK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (BTK, Caliper Mobility Shift Assay) |
| Comparator Or Baseline | General pyrido[2,3-d]pyrimidine-2,4-diones: PDE4 IC₅₀ ~0.28–10 µM; eEF-2K IC₅₀ >10 µM (representative compounds from literature) |
| Quantified Difference | ≥280-fold more potent against BTK compared to typical PDE4 activity of the class; >10,000-fold more potent than class eEF-2K activity |
| Conditions | Caliper Mobility Shift Assay; recombinant human BTK |
Why This Matters
Procurement of this specific compound is essential for BTK-targeted studies, as generic pyrido[2,3-d]pyrimidine-2,4-diones from other SAR programs lack meaningful BTK activity.
- [1] BindingDB entry for monomerid=658441, referencing US 2024/0083900 A1, Example 99. Affinity Data: BTK IC₅₀ = 1 nM. View Source
- [2] Nam, G., et al. Syntheses and structure-activity relationships of pyrido[2,3-d]pyrimidine-2,4-diones as phosphodiesterase 4 (PDE4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2001, 11(5), 611–614. View Source
